molecular formula C9H14N2OS B12633567 Piperidin-3-yl(1,3-thiazol-2-yl)methanol

Piperidin-3-yl(1,3-thiazol-2-yl)methanol

Cat. No.: B12633567
M. Wt: 198.29 g/mol
InChI Key: XGROCBKCBHTBMA-UHFFFAOYSA-N
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Description

Piperidin-3-yl(1,3-thiazol-2-yl)methanol is a heterocyclic compound that features both piperidine and thiazole rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(1,3-thiazol-2-yl)methanol typically involves the coupling of piperidine derivatives with thiazole derivatives. One common method includes the reaction of 2-chloro-1,3-thiazole with piperidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Piperidin-3-yl(1,3-thiazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidin-3-yl(1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that the compound can fit into the active sites of these enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl(1,3-thiazol-2-yl)methanol
  • Piperidin-3-yl(1,3-thiazol-4-yl)methanol
  • Piperidin-3-yl(1,2-thiazol-2-yl)methanol

Uniqueness

Piperidin-3-yl(1,3-thiazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both piperidine and thiazole rings in a single molecule provides a versatile scaffold for further functionalization and optimization in drug design .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

piperidin-3-yl(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C9H14N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h4-5,7-8,10,12H,1-3,6H2

InChI Key

XGROCBKCBHTBMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C2=NC=CS2)O

Origin of Product

United States

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